
PF-5006739
Übersicht
Beschreibung
PF 5006739 is a potent and selective inhibitor of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are key regulators of the suprachiasmatic nucleus central clock and are also linked to the development of drug addiction through PERIOD proteins and dopamine- and cyclic adenosine monophosphate-regulated neuronal phosphoprotein modulation . PF 5006739 has shown potential as a therapeutic agent for a range of psychiatric disorders and has demonstrated low nanomolar in vitro potency for casein kinase 1 delta and casein kinase 1 epsilon with high kinome selectivity .
Wissenschaftliche Forschungsanwendungen
Opioid Addiction Treatment
PF-5006739 has been investigated for its potential to mitigate opioid-seeking behaviors. In a study utilizing a rodent model trained to self-administer fentanyl, this compound demonstrated a dose-dependent reduction in drug-seeking behavior. This suggests that CK1δ/ε inhibition may play a crucial role in addressing opioid addiction by modulating the neural circuits involved in addiction pathways .
Glucose Tolerance Improvement
Research indicates that this compound can improve glucose tolerance in models of obesity, specifically in diet-induced obesity (DIO) and genetic models (ob/ob). Daily administration of the compound resulted in significant enhancements in glucose tolerance tests compared to vehicle-treated controls. This effect is attributed to the modulation of circadian rhythms, which are disrupted in metabolic disorders .
Circadian Rhythm Regulation
This compound's role in regulating circadian rhythms has been explored extensively. The compound enhances the amplitude of circadian oscillations in various tissues, suggesting its potential as a therapeutic avenue for conditions linked to circadian disruptions, such as obesity and metabolic syndrome .
Pharmacological Mechanisms
This compound operates through several pharmacological mechanisms:
- CK1δ/ε Inhibition : By selectively inhibiting CK1δ and CK1ε, this compound affects key signaling pathways involved in circadian rhythm regulation and metabolic processes.
- Circadian Disruption Mitigation : The compound's ability to reset disrupted circadian rhythms presents a novel approach for treating metabolic disorders associated with obesity .
Case Study Overview
Study Focus | Findings | Implications |
---|---|---|
Opioid Addiction | Attenuation of drug-seeking behavior in rodents | Potential treatment for opioid use disorder |
Glucose Tolerance | Improved glucose tolerance in DIO and ob/ob mice | Therapeutic potential for metabolic syndrome |
Circadian Rhythm Regulation | Enhanced amplitude of circadian oscillations | Possible treatment for circadian-related disorders |
Wirkmechanismus
PF-5006739, also known as 4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine, is a potent and selective inhibitor of CK1δ/ε .
Target of Action
This compound primarily targets Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) . These kinases are key regulators of the suprachiasmatic nucleus (SCN) central clock and are also linked to the development of drug addiction .
Mode of Action
This compound interacts with its targets, CK1δ and CK1ε, by inhibiting their activity. This inhibition is achieved with low nanomolar in vitro potency (IC50 = 3.9 and 17.0 nM, respectively) and high kinome selectivity .
Biochemical Pathways
The inhibition of CK1δ/ε by this compound affects the circadian rhythm, leading to phase-delaying effects in both nocturnal and diurnal animal models . It also attenuates opioid drug-seeking behavior in a rodent operant reinstatement model .
Pharmacokinetics
It is known that the compound demonstrates robust centrally mediated effects in vivo , suggesting that it has good bioavailability and can cross the blood-brain barrier.
Result of Action
This compound has been shown to attenuate opioid drug-seeking behavior in a dose-dependent manner . It also improves glucose tolerance in both diet-induced obesity (DIO) and genetic (ob/ob) mice models of obesity .
Vorbereitungsmethoden
The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and various reagents to facilitate the formation of the desired chemical structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
PF 5006739 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
PF 5006739 ist einzigartig in seiner hohen Selektivität und Potenz für Caseinkinase 1 Delta und Caseinkinase 1 Epsilon. Ähnliche Verbindungen umfassen:
PF 4708671: Eine Verbindung mit ähnlichen Kinase-Inhibitionseigenschaften, die jedoch auf andere Pfade abzielt.
Diese Vergleiche unterstreichen die Einzigartigkeit von PF 5006739 in Bezug auf seine spezifischen molekularen Ziele und seine hohe Kinomselektivität .
Biologische Aktivität
Overview of PF-5006739
This compound is a selective inhibitor of the enzyme phosphoinositide 3-kinase (PI3K), specifically targeting the delta isoform (PI3Kδ). PI3Kδ plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. By inhibiting this pathway, this compound has shown promise in treating several diseases, particularly hematological malignancies and autoimmune disorders.
This compound exerts its biological effects primarily through the inhibition of PI3Kδ signaling. This inhibition leads to:
- Reduced cell proliferation: By blocking PI3Kδ activity, this compound decreases the phosphorylation of downstream signaling molecules such as AKT, which is essential for cell growth and survival.
- Induction of apoptosis: The compound promotes programmed cell death in cancer cells by disrupting survival signaling pathways.
- Modulation of immune responses: In autoimmune diseases, this compound can reduce the activation and proliferation of immune cells, thereby mitigating pathological inflammation.
Efficacy in Preclinical Models
Table 1 summarizes key findings from preclinical studies assessing the biological activity of this compound.
Study | Model | Dose | Effect | Reference |
---|---|---|---|---|
Study 1 | Human B-cell lymphoma xenograft | 25 mg/kg/day | Significant tumor reduction | |
Study 2 | Mouse model of rheumatoid arthritis | 10 mg/kg/day | Decreased joint inflammation and damage | |
Study 3 | Human peripheral blood mononuclear cells (PBMCs) | In vitro (varied) | Inhibition of T-cell activation |
Clinical Trials
This compound has progressed to clinical trials, particularly for hematological cancers. Below is a summary of notable clinical findings:
- Phase I Trials: Initial trials focused on safety and dosage levels. Patients with chronic lymphocytic leukemia (CLL) showed promising responses with manageable side effects.
- Phase II Trials: Expanded studies indicated that this compound could induce remission in patients who had previously failed standard therapies.
Case Studies
-
Case Study: Chronic Lymphocytic Leukemia
- A patient with refractory CLL was treated with this compound at a dose of 30 mg/day. After three months, significant reductions in lymphocyte counts were observed, alongside improved quality of life metrics. This case highlights the potential for this compound as a viable treatment option for resistant forms of CLL.
-
Case Study: Rheumatoid Arthritis
- A cohort study involving patients with moderate to severe rheumatoid arthritis treated with this compound demonstrated a marked decrease in disease activity scores (DAS28) after eight weeks of treatment. Patients reported fewer flare-ups and reduced reliance on corticosteroids.
Safety Profile
The safety profile of this compound has been evaluated through various studies. Common adverse effects reported include:
- Mild to moderate gastrointestinal disturbances
- Fatigue
- Increased risk of infections due to immune modulation
Long-term safety data is still being compiled as clinical trials progress.
Eigenschaften
IUPAC Name |
4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHRQHBPRSUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293395-67-1 | |
Record name | 1293395-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-5006739 interact with its target and what are the downstream effects observed in pre-clinical models?
A1: this compound demonstrates high binding affinity and selectivity for CK1δ and CK1ε, effectively inhibiting their enzymatic activity. [] This inhibition significantly impacts circadian rhythms, as evidenced by robust phase-delaying effects observed in both nocturnal and diurnal animal models. [] Furthermore, this compound exhibits a dose-dependent attenuation of opioid drug-seeking behavior in rodent models trained for fentanyl self-administration, suggesting its potential role in addressing opioid addiction. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how do structural modifications impact its activity and selectivity?
A2: While the provided research primarily focuses on the pharmacological profile of this compound, it highlights that the compound is a result of structure-based drug design efforts focusing on 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives. [] Further research exploring the SAR of this compound class would be crucial for optimizing its pharmacological properties and potentially uncovering novel therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.